![molecular formula C15H16O2S B12551673 3-Methyl-3-[(naphthalen-1-yl)sulfanyl]butanoic acid CAS No. 143465-33-2](/img/structure/B12551673.png)
3-Methyl-3-[(naphthalen-1-yl)sulfanyl]butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-3-[(naphthalen-1-yl)sulfanyl]butanoic acid: is an organic compound that features a butanoic acid backbone with a methyl group at the third position and a naphthalen-1-ylsulfanyl group attached to the same carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-3-[(naphthalen-1-yl)sulfanyl]butanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methylbutanoic acid and naphthalene-1-thiol.
Formation of the Sulfanyl Group: The naphthalene-1-thiol is reacted with a suitable reagent to introduce the sulfanyl group. This step often involves the use of a base such as sodium hydride (NaH) to deprotonate the thiol group, followed by reaction with an alkyl halide.
Coupling Reaction: The resulting naphthalen-1-ylsulfanyl intermediate is then coupled with 3-methylbutanoic acid under appropriate conditions, such as the use of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 3-Methyl-3-[(naphthalen-1-yl)sulfanyl]butanoic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced to form the corresponding thiol using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The naphthalen-1-ylsulfanyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions:
Oxidation: H₂O₂, m-CPBA
Reduction: LiAlH₄
Substitution: Nucleophiles like amines or alkoxides
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
Biology: In biological research, this compound may be used to study the interactions of sulfanyl-containing molecules with biological targets, such as enzymes and receptors.
Medicine: The compound’s structural features make it a candidate for drug development, particularly in the design of molecules with specific pharmacological activities.
Industry: In industrial applications, 3-Methyl-3-[(naphthalen-1-yl)sulfanyl]butanoic acid can be used in the synthesis of specialty chemicals, polymers, and advanced materials.
Mecanismo De Acción
The mechanism of action of 3-Methyl-3-[(naphthalen-1-yl)sulfanyl]butanoic acid involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially modulating their activity. The naphthalene moiety may also contribute to the compound’s binding affinity and specificity through hydrophobic interactions and π-π stacking with aromatic residues in target proteins.
Comparación Con Compuestos Similares
- 3-Methyl-3-[(phenyl)sulfanyl]butanoic acid
- 3-Methyl-3-[(benzyl)sulfanyl]butanoic acid
- 3-Methyl-3-[(thiophen-2-yl)sulfanyl]butanoic acid
Comparison: Compared to these similar compounds, 3-Methyl-3-[(naphthalen-1-yl)sulfanyl]butanoic acid is unique due to the presence of the naphthalene ring, which imparts distinct electronic and steric properties. This can influence the compound’s reactivity, binding interactions, and overall stability, making it a valuable molecule for specific applications in research and industry.
Propiedades
Número CAS |
143465-33-2 |
|---|---|
Fórmula molecular |
C15H16O2S |
Peso molecular |
260.4 g/mol |
Nombre IUPAC |
3-methyl-3-naphthalen-1-ylsulfanylbutanoic acid |
InChI |
InChI=1S/C15H16O2S/c1-15(2,10-14(16)17)18-13-9-5-7-11-6-3-4-8-12(11)13/h3-9H,10H2,1-2H3,(H,16,17) |
Clave InChI |
CNAFZXQSHBNLGZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CC(=O)O)SC1=CC=CC2=CC=CC=C21 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1'-[(2-Nitro-1,4-phenylene)di(ethene-2,1-diyl)]dibenzene](/img/structure/B12551597.png)
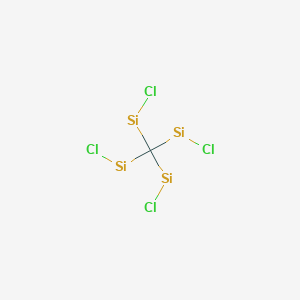
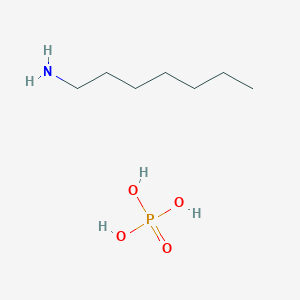
![2-[(Non-1-en-1-yl)oxy]benzoyl chloride](/img/structure/B12551605.png)
![Magnesium, chloro[6-[[(1,1-dimethylethyl)diphenylsilyl]oxy]hexyl]-](/img/structure/B12551608.png)
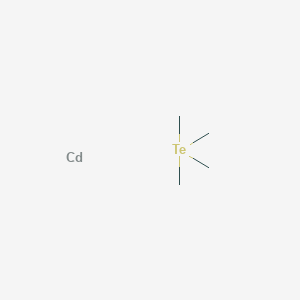
methanone](/img/structure/B12551631.png)
![N-[2-(Ethenyloxy)ethyl]-2-(1H-indol-3-yl)acetamide](/img/structure/B12551636.png)
![4-Piperidinone, 3,5-bis[(4-hydroxyphenyl)methylene]-1-methyl-](/img/structure/B12551644.png)
![2,6-Bis[2-(2H-1,3-benzodioxol-5-yl)ethenyl]pyrazine](/img/structure/B12551652.png)
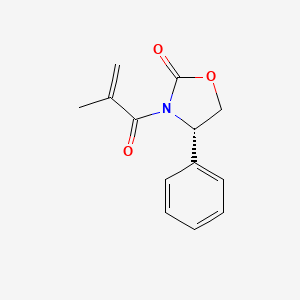
![5'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-3'-deoxy-3'-formylthymidine](/img/structure/B12551659.png)
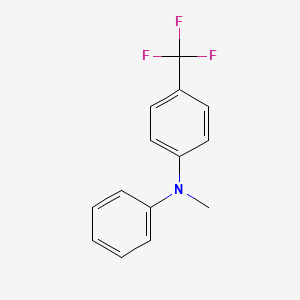
![Quinoline, 8-[4-[(4-fluorophenyl)methyl]-1-piperazinyl]-3-(phenylsulfonyl)-](/img/structure/B12551667.png)
